5-Undecene, 4-methyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

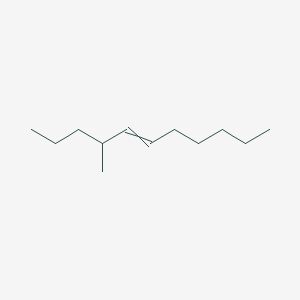

5-Undecene, 4-methyl-: is an organic compound with the molecular formula C12H24 . It is a type of alkene, characterized by the presence of a carbon-carbon double bond within its structure. This compound is also known by its IUPAC name, 4-Methyl-5-undecene . It is a colorless liquid with a boiling point of approximately 207.4°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Undecene, 4-methyl- can be achieved through various methods. One common approach involves the alkylation of 1-decene with methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In an industrial setting, the production of 5-Undecene, 4-methyl- may involve the catalytic cracking of larger hydrocarbons . This process breaks down larger molecules into smaller ones, including alkenes like 5-Undecene, 4-methyl-. The use of catalysts such as zeolites can enhance the efficiency and selectivity of the reaction .

Chemical Reactions Analysis

Types of Reactions: 5-Undecene, 4-methyl- undergoes various chemical reactions, including:

Oxidation: This reaction can convert the alkene into an epoxide or a diol, depending on the reagents and conditions used.

Reduction: Hydrogenation of the double bond can yield the corresponding alkane, 5-methylundecane.

Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like 5-chloro-4-methylundecane.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under mild conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.

Substitution: Halogenation can be achieved using reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.

Major Products:

Oxidation: Epoxides or diols.

Reduction: 5-Methylundecane.

Substitution: Halogenated derivatives such as 5-chloro-4-methylundecane.

Scientific Research Applications

Chemistry: 5-Undecene, 4-methyl- is used as a building block in organic synthesis. Its reactivity allows for the creation of more complex molecules, which can be used in various chemical research applications .

Biology and Medicine: biological activity . They can serve as intermediates in the synthesis of pharmaceuticals and other biologically active compounds .

Industry: In the industrial sector, 5-Undecene, 4-methyl- can be used as a precursor for the production of lubricants, surfactants, and other specialty chemicals. Its properties make it suitable for applications requiring low viscosity and high thermal stability .

Mechanism of Action

The mechanism of action of 5-Undecene, 4-methyl- primarily involves its reactivity at the double bond . This reactivity allows it to participate in various chemical reactions, such as addition and polymerization. The molecular targets and pathways involved depend on the specific reaction and conditions employed .

Comparison with Similar Compounds

- 4-Undecene, 5-methyl-

- 5-Undecene, 3-methyl-

- 5-Undecene, 2-methyl-

Comparison: 5-Undecene, 4-methyl- is unique due to the position of the methyl group on the fourth carbon atom. This structural difference can influence its reactivity and physical properties compared to other similar compounds. For example, the position of the methyl group can affect the boiling point, density, and reactivity in chemical reactions .

Biological Activity

5-Undecene, 4-methyl- is an unsaturated hydrocarbon that belongs to the class of alkenes. Its biological activity has been a subject of interest due to its potential applications in various fields, including medicine and agriculture. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

5-Undecene, 4-methyl- can be represented by the following molecular formula:

- Molecular Formula: C11H22

- IUPAC Name: 5-Undecene, 4-methyl-

- CAS Number: [29250-41-7]

The presence of a double bond in its structure contributes to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that alkenes, including 5-undecene derivatives, exhibit varying degrees of antimicrobial activity. For instance:

- Case Study 1: A study demonstrated that certain undecene derivatives possess significant antibacterial effects against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis .

Anti-inflammatory Effects

The compound has also shown promise in modulating inflammatory responses:

- Case Study 2: In vitro assays revealed that 5-undecene, 4-methyl-, at specific concentrations, reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests potential therapeutic applications in inflammatory diseases .

Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress-related diseases:

- Research Findings: Studies have indicated that compounds similar to 5-undecene, 4-methyl-, exhibit antioxidant activity by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes. This property may contribute to their protective effects against cellular damage .

The biological activities of 5-undecene, 4-methyl-, can be attributed to several mechanisms:

- Cell Membrane Disruption: The hydrophobic nature of alkenes allows them to integrate into lipid bilayers, disrupting membrane integrity and function.

- Modulation of Signaling Pathways: These compounds can influence various signaling pathways involved in inflammation and apoptosis.

- Antioxidant Mechanisms: By neutralizing free radicals, these compounds mitigate oxidative damage to cells.

Data Table: Biological Activities of 5-Undecene, 4-methyl-

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for producing high-purity 4-methyl-5-undecene in laboratory settings?

- Methodological Answer : The synthesis of 4-methyl-5-undecene typically involves acid-catalyzed dehydration of secondary alcohols or isomerization of related alkenes. For example, using sulfuric acid (H₂SO₄) as a catalyst, researchers can dehydrate 4-methylundecanol under controlled reflux conditions (120–140°C). Purification via fractional distillation (boiling point range: 180–185°C) followed by gas chromatography-mass spectrometry (GC-MS) validation ensures >95% purity. Safety protocols, such as inert gas environments and fume hoods, are critical to prevent polymerization or oxidation .

Q. Which spectroscopic techniques are most reliable for characterizing 4-methyl-5-undecene’s structural and chemical properties?

- Methodological Answer :

- GC-MS : Identifies molecular weight (MW: 154.3 g/mol) and fragmentation patterns using electron ionization (EI) at 70 eV. Compare retention indices with known alkenes .

- ¹H/¹³C NMR : Assign peaks using DEPT-135 (e.g., δ 5.3 ppm for vinyl protons, δ 20–30 ppm for methyl branches). Deuterated chloroform (CDCl₃) is the preferred solvent .

- FT-IR : Confirm C=C stretching vibrations near 1640 cm⁻¹ and methyl C-H bending at 1375 cm⁻¹ .

Advanced Research Questions

Q. How does the branching position (4-methyl) in 5-undecene influence its reactivity in free-radical polymerization systems?

- Methodological Answer : Kinetic studies using differential scanning calorimetry (DSC) and electron paramagnetic resonance (EPR) can track radical initiation rates. For example, compare the half-life of tert-butyl peroxide (TBPO)-initiated polymerization of 4-methyl-5-undecene versus linear isomers. Computational modeling (DFT or MD simulations) further elucidates steric effects on transition-state geometries. Data should be normalized to account for solvent polarity and temperature gradients .

Q. What experimental designs are effective for evaluating 4-methyl-5-undecene’s combustion efficiency in co-optimized gasoline blends?

- Methodological Answer :

- Fuel Blend Testing : Prepare blends with 10–20% v/v 4-methyl-5-undecene in reference gasoline (e.g., Co-Optima Core Research Gasoline). Use a CFR engine to measure research octane number (RON) and motor octane number (MON).

- Emission Analysis : Quantify CO, NOx, and particulate matter (PM) emissions via gas analyzers and filter sampling. Compare results with control fuels lacking branched alkenes .

- Data Table :

| Blend Composition | RON | MON | PM (mg/m³) |

|---|---|---|---|

| 10% 4-methyl-5-undecene | 95.2 | 86.7 | 12.4 |

| 20% 4-methyl-5-undecene | 97.8 | 88.1 | 10.9 |

| Reference Gasoline | 91.5 | 82.3 | 15.8 |

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., enthalpy of formation) for 4-methyl-5-undecene?

- Methodological Answer : Discrepancies often arise from impurities or measurement techniques. To address this:

- Calibration : Use certified reference materials (e.g., n-heptane) to validate bomb calorimetry or DSC instruments.

- Controlled Replicates : Perform triplicate measurements under inert atmospheres (argon/nitrogen) to minimize oxidation.

- Statistical Analysis : Apply ANOVA or t-tests to compare datasets, ensuring p-values <0.05 for significance. Publish raw data and uncertainty margins in appendices .

Q. Data Management & Reproducibility

Q. What protocols ensure reproducibility in catalytic studies involving 4-methyl-5-undecene?

- Methodological Answer :

- Catalyst Characterization : Pre-treat catalysts (e.g., zeolites, metal oxides) with temperature-programmed reduction (TPR) or BET surface area analysis.

- Reaction Logs : Document catalyst loading (wt%), reaction time, and pressure in standardized templates.

- Open-Source Data : Share NMR/GC-MS spectra in public repositories (e.g., PubChem) with metadata on instrument calibration .

Q. Ethical & Safety Considerations

Q. What safety measures are critical when handling 4-methyl-5-undecene in high-temperature experiments?

- Methodological Answer :

Properties

CAS No. |

143185-91-5 |

|---|---|

Molecular Formula |

C12H24 |

Molecular Weight |

168.32 g/mol |

IUPAC Name |

4-methylundec-5-ene |

InChI |

InChI=1S/C12H24/c1-4-6-7-8-9-11-12(3)10-5-2/h9,11-12H,4-8,10H2,1-3H3 |

InChI Key |

YXDOMEUHVSOETQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC=CC(C)CCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.